molecular formula C10H18N2O3 B2384301 1-acetyl-N-(3-methoxypropyl)azetidine-3-carboxamide CAS No. 1428365-50-7

1-acetyl-N-(3-methoxypropyl)azetidine-3-carboxamide

Cat. No.: B2384301
CAS No.: 1428365-50-7
M. Wt: 214.265
InChI Key: UEQYGLNRCXXFJG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-acetyl-N-(3-methoxypropyl)azetidine-3-carboxamide” consists of an azetidine core, which is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . The compound also contains acetyl and methoxypropyl functional groups.


Chemical Reactions Analysis

The chemical reactions involving azetidines are driven by a considerable ring strain. The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .

Scientific Research Applications

Azetidine Derivatives and Functional Applications

  • Azetidine Derivatives Synthesis : The cyclization of methyl α-tosylamino-γ-chlorobutyrate led to the formation of various azetidine derivatives, including 1-acetyl-2,2,4,4-tetramethylazetidine-3-carboxylic acid. This demonstrates the chemical versatility of azetidine compounds in synthesis processes (Chen et al., 1967).

Azetidine Compounds in Cytotoxicity Studies

  • Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives : Synthesis of pyrazolo[1,5-a]pyrimidine derivatives involved azetidine-related compounds. These synthesized compounds were tested for in vitro cytotoxic activity, showcasing the potential of azetidine derivatives in developing new therapeutic agents (Hassan et al., 2014).

Ring Expansion Studies in Azetidines

  • Intramolecular N-Alkylation and Ring Expansion : Azetidines with a 3-hydroxypropyl side chain underwent intramolecular N-alkylation leading to ring-expanded pyrrolidines and azepanes. This highlights the application of azetidine compounds in studying ring expansion processes and regioselectivity in chemical reactions (Drouillat et al., 2016).

Applications in Drug Development

  • Prodrug Design Using Azetidine Derivatives : Research on 3'-azido-2',3'-dideoxythymidine (AZT) prodrugs discussed the use of azetidine derivatives for improving anti-HIV activity, indicating the role of azetidine compounds in enhancing drug efficacy (Parang et al., 2000).

Azetidine in Protein Conformation Studies

  • L-Azetidine-2-Carboxylic Acid and Protein Conformation : The incorporation of L-azetidine-2-carboxylic acid into proteins, especially collagen, was analyzed. This research sheds light on the impact of azetidine derivatives on the stability and conformation of polypeptides (Zagari et al., 1990).

Biochemical Applications

  • Novel Enzymatic Activity in Yeast : A novel gene in Saccharomyces cerevisiae encoding an AZC acetyltransferase was discovered. This enzyme detoxifies azetidine-2-carboxylic acid, highlighting the biochemical applications of azetidine derivatives in enzyme studies (Shichiri et al., 2001).

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry. Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore the synthesis, reactivity, and application of azetidines .

Properties

IUPAC Name

1-acetyl-N-(3-methoxypropyl)azetidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-8(13)12-6-9(7-12)10(14)11-4-3-5-15-2/h9H,3-7H2,1-2H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQYGLNRCXXFJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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